

Canrenone-d6 (Major) chemical structure and properties

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In-Depth Technical Guide to Canrenone-d6 (Major)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Canrenone-d6 (Major)**, a deuterated isotopologue of Canrenone. Canrenone is a primary active metabolite of the potassium-sparing diuretic, spironolactone, and functions as a competitive aldosterone antagonist.[1] The incorporation of six deuterium atoms into the Canrenone structure makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous compound.[2]

Chemical Structure and Properties

Canrenone-d6 is a synthetic steroidal lactone. The deuteration provides a mass shift that is readily detectable by mass spectrometry, facilitating tracer studies in complex biological matrices.

Table 1: Chemical Identifiers and Formula



Identifier	Value
Chemical Name	(7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21- carboxylic Acid γ-Lactone-d6
Synonyms	Aldadiene-d6, SC9376-d6, Phanurane-d6
Molecular Formula	C22H22D6O3
Molecular Weight	346.49 g/mol [2][3][4]
Unlabeled CAS Number	976-71-6[5]

Table 2: Physicochemical Properties

Property	Value -	Source
Appearance	Yellow Solid	[4][6]
Melting Point	161-163°C	[4]
Solubility	Soluble in Chloroform, Methanol	[4]
Storage Temperature	2-8°C, Refrigerator	[6]

Spectroscopic Data

The following tables summarize key spectroscopic data for Canrenone-d6, which are critical for its identification and characterization.

Table 3: Mass Spectrometry Data

lon	m/z
[M+H] ⁺	347.5
[M+Na] ⁺	369.5

Note: Specific fragmentation patterns for the deuterated compound were not publicly available. The data is predicted based on the molecular weight.



Table 4: ¹H-NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not publicly available	-	-

Note: While a vendor provides a link to the HNMR data, the specific chemical shifts are not detailed in the publicly accessible search results. Accessing the vendor's data sheet directly is recommended for detailed analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of Canrenone-d6 are not readily available in the public domain. However, a plausible synthesis can be adapted from established methods for the synthesis of Canrenone, combined with deuteration techniques. The following are representative protocols for the synthesis, purification, and analysis of Canrenone.

Synthesis of Canrenone (Non-deuterated) - Representative Protocol

A common route to Canrenone involves the dehydrogenation of 17β -hydroxy-4-alkene-3-ketone- 17α -pregnant steroid-21-carboxylic acid-gamma lactone. One patented method involves an etherification reaction followed by dehydrogenation.

- Step 1: Etherification: The starting material is reacted with triethyl orthoformate in the presence of a catalyst like pyridine hydrobromide to yield 17β-hydroxyl-3,5-diene-3-ethoxy-17α-pregnene-21-carboxylic acid-gamma-lactone.
- Step 2: Dehydrogenation: The product from the etherification is then subjected to a dehydrogenation reaction using an oxidant such as tetrachloro-p-benzoquinone in an organic solvent to produce Canrenone.

To synthesize Canrenone-d6, deuterated starting materials or reagents would need to be incorporated at appropriate steps. The specific positions of the deuterium atoms in "Canrenone-d6 (Major)" suggest that a deuterated precursor to the lactone ring or specific deuterated reducing agents would be required.



Purification Protocol: Recrystallization

Crude Canrenone can be purified by recrystallization.

- The crude product is dissolved in a minimal amount of a suitable solvent system, such as a methanol-water mixture.
- The solution is heated to ensure complete dissolution and then allowed to cool slowly.
- As the solution cools, the purified Canrenone will crystallize out of the solution.
- The crystals are collected by filtration, washed with a cold solvent, and then dried.

Analytical Protocol: HPLC-MS for Quantification in Plasma

This protocol is adapted from published methods for the analysis of Canrenone in biological samples.

- Sample Preparation:
 - To 0.2 mL of plasma, add 0.5 mL of methanol to precipitate proteins.
 - Vortex the mixture for 10 seconds.
 - Centrifuge for 6 minutes at 4000 rpm.
 - The supernatant is collected for analysis.
- Chromatographic Conditions:
 - Column: Zorbax SB-C18 (100 x 3.0 mm, 3.5 μm) or equivalent.
 - Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.02 M phosphate buffer at pH 3.0) in a 70:30 (v/v) ratio.
 - Flow Rate: 1 mL/min.
 - Column Temperature: 48°C.



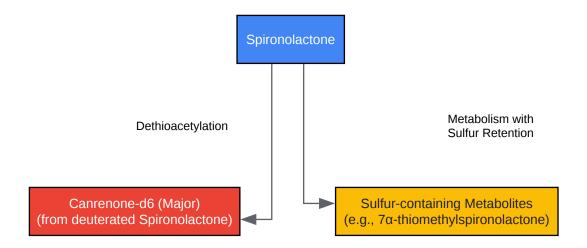
- · Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of Canrenone-d6.

Biological Pathways and Mechanisms

Canrenone-d6, as an isotopic analogue of Canrenone, is expected to follow the same metabolic and signaling pathways.

Metabolic Pathway of Spironolactone

Spironolactone is extensively metabolized in the liver. One of the primary pathways involves the removal of the thioacetyl group to form Canrenone. Other major metabolites retain the sulfur atom, such as 7α -thiomethylspironolactone.



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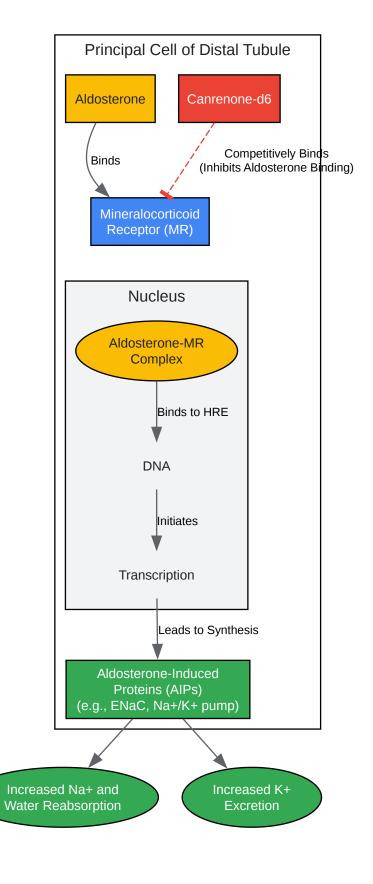
Figure 1. Simplified metabolic pathway of spironolactone.

Mechanism of Action: Aldosterone Antagonism

Canrenone acts as a competitive antagonist at the mineralocorticoid receptor (MR). In the kidney's distal convoluted tubule, aldosterone normally binds to the MR, leading to the transcription of proteins that increase sodium and water reabsorption while promoting



potassium excretion. By blocking this receptor, Canrenone prevents these effects, leading to a diuretic and potassium-sparing effect.





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Figure 2. Signaling pathway of aldosterone and its antagonism by Canrenone-d6.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN105037475A Preparation method for canrenone Google Patents [patents.google.com]
- 4. CN112390843A Preparation method of high-yield spironolactone refined product -Google Patents [patents.google.com]
- 5. Identification of some human urinary metabolites of orally administered potassium canrenoate by stable isotope-labeling techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Canrenone (FDB023096) FooDB [foodb.ca]
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